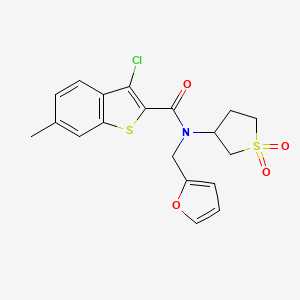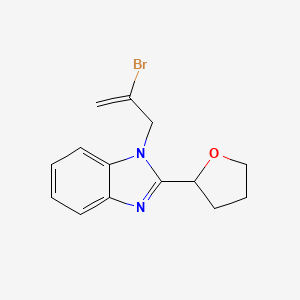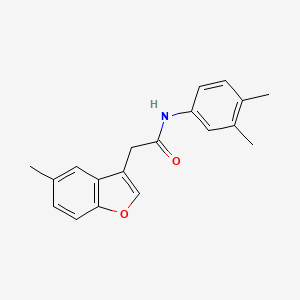
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, but let’s break it down. It contains a benzothiophene core, a furan-2-ylmethyl substituent, and a carboxamide group.
- The benzothiophene scaffold is a heterocyclic aromatic system containing sulfur atoms. It has applications in medicinal chemistry due to its diverse biological activities.
- The furan-2-ylmethyl group is an aromatic ring with an oxygen atom. It imparts reactivity and specificity to the compound.
- The carboxamide functional group is essential for hydrogen bonding and solubility.
- Overall, this compound combines structural features from different classes of organic molecules.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes coupling reactions, cyclization, and amide formation.
Reaction Conditions: Specific conditions depend on the synthetic steps, but common reagents include halogenating agents, base, and coupling reagents.
Industrial Production: Unfortunately, there’s limited information on large-scale industrial production. Research labs typically synthesize it for study.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions
Common Reagents: Examples include NBS (N-bromosuccinimide), DMSO (dimethyl sulfoxide), and strong bases.
Major Products: These depend on reaction conditions, but derivatives with modified functional groups are likely.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives for drug discovery. Benzothiophenes have anticancer, anti-inflammatory, and antiviral properties.
Biological Studies: The compound may interact with enzymes, receptors, or DNA.
Industry: Limited applications due to complexity, but it could inspire new materials or catalysts.
Mechanism of Action
Targets: Investigate interactions with specific proteins, receptors, or cellular pathways.
Pathways: Explore how it affects cell signaling, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Its combination of benzothiophene, furan, and carboxamide sets it apart.
Similar Compounds: Related molecules include other benzothiophenes, furans, and amides.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C19H18ClNO4S2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H18ClNO4S2/c1-12-4-5-15-16(9-12)26-18(17(15)20)19(22)21(10-14-3-2-7-25-14)13-6-8-27(23,24)11-13/h2-5,7,9,13H,6,8,10-11H2,1H3 |
InChI Key |
GSDBPCZJQYZBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402713.png)
![{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11402715.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402719.png)
![Ethyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11402730.png)
![2-(4-methoxyphenyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11402732.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11402738.png)
![3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11402741.png)

![4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11402750.png)
![2,2-dimethyl-N-{2-[1-(2,4,6-trimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11402751.png)
![3-ethyl-N-(2-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402754.png)
![6,7-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11402759.png)
![5-chloro-2-(propylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11402768.png)
